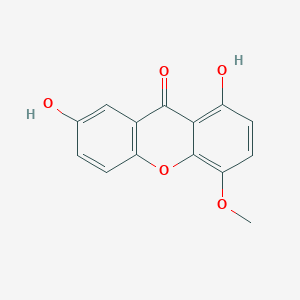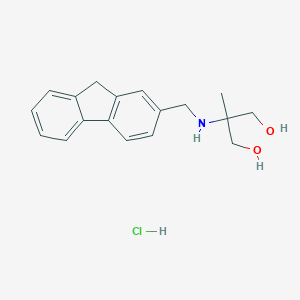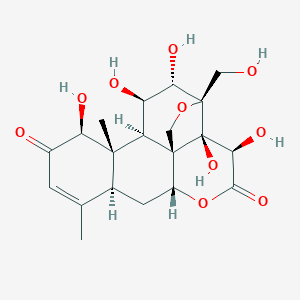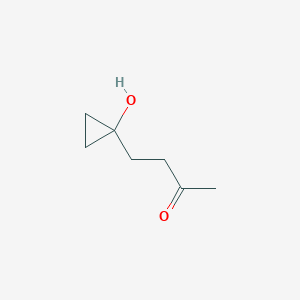
4-(1-Hydroxycyclopropyl)-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxycyclopropyl)-2-butanone, also known as HCPCB, is a cyclic ketone that has been of interest to scientists due to its potential applications in the field of medicinal chemistry. This molecule has been found to possess unique properties that make it a promising candidate for the development of new drugs and therapies.
Scientific Research Applications
4-(1-Hydroxycyclopropyl)-2-butanone has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of 4-(1-Hydroxycyclopropyl)-2-butanone is in the development of new drugs for the treatment of cancer. Studies have shown that 4-(1-Hydroxycyclopropyl)-2-butanone has the ability to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new anticancer drugs.
Mechanism Of Action
The mechanism of action of 4-(1-Hydroxycyclopropyl)-2-butanone is not yet fully understood. However, studies have suggested that 4-(1-Hydroxycyclopropyl)-2-butanone may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells and the prevention of tumor growth.
Biochemical And Physiological Effects
4-(1-Hydroxycyclopropyl)-2-butanone has been found to have a number of biochemical and physiological effects. Studies have shown that 4-(1-Hydroxycyclopropyl)-2-butanone can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(1-Hydroxycyclopropyl)-2-butanone has been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-(1-Hydroxycyclopropyl)-2-butanone is its ability to inhibit the growth of cancer cells in vitro. This makes it a valuable tool for researchers who are studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to the use of 4-(1-Hydroxycyclopropyl)-2-butanone in lab experiments. For example, 4-(1-Hydroxycyclopropyl)-2-butanone may have different effects on different types of cancer cells, making it difficult to generalize its effects across different types of cancer.
Future Directions
There are a number of future directions for the study of 4-(1-Hydroxycyclopropyl)-2-butanone. One area of research that is of particular interest is the development of new drugs and therapies based on 4-(1-Hydroxycyclopropyl)-2-butanone. Researchers are currently exploring the use of 4-(1-Hydroxycyclopropyl)-2-butanone as a potential treatment for a variety of different diseases, including cancer and inflammatory diseases. Additionally, future studies may focus on the development of new synthesis methods for 4-(1-Hydroxycyclopropyl)-2-butanone, as well as the optimization of existing methods to improve yield and efficiency.
Synthesis Methods
The synthesis of 4-(1-Hydroxycyclopropyl)-2-butanone can be achieved through a multistep process that involves the use of various reagents and catalysts. One of the most commonly used methods for synthesizing 4-(1-Hydroxycyclopropyl)-2-butanone involves the reaction of 1,3-cyclohexadiene with ethyl vinyl ketone in the presence of a palladium catalyst. This reaction results in the formation of a cyclopropane ring, which is then oxidized to form 4-(1-Hydroxycyclopropyl)-2-butanone.
properties
CAS RN |
139963-69-2 |
|---|---|
Product Name |
4-(1-Hydroxycyclopropyl)-2-butanone |
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-(1-hydroxycyclopropyl)butan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6(8)2-3-7(9)4-5-7/h9H,2-5H2,1H3 |
InChI Key |
LOPFTQZDHHEGJW-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1(CC1)O |
Canonical SMILES |
CC(=O)CCC1(CC1)O |
synonyms |
2-Butanone, 4-(1-hydroxycyclopropyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



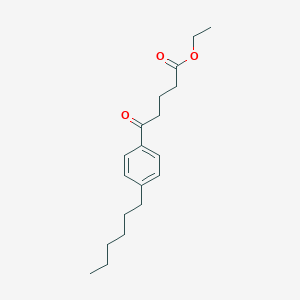
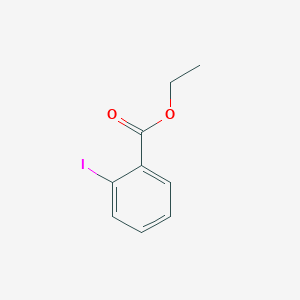
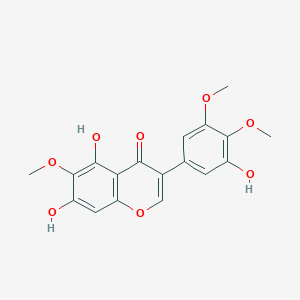
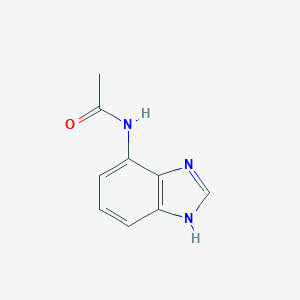
![14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine](/img/structure/B162206.png)
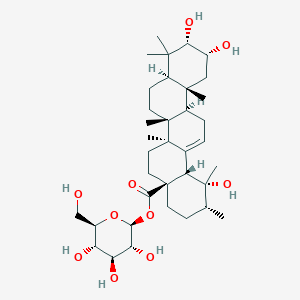
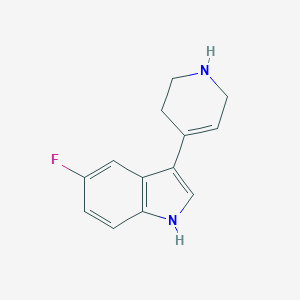
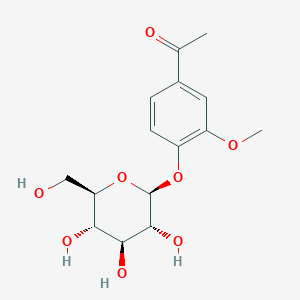
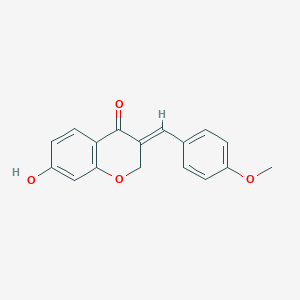
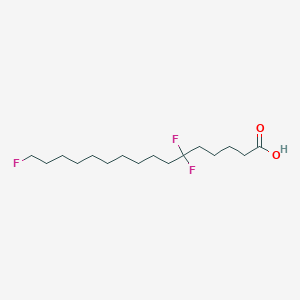
![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)
